molecular formula C10H10ClN3O B2548366 6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 2167887-63-8

6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde

Cat. No.: B2548366
CAS No.: 2167887-63-8
M. Wt: 223.66
InChI Key: CQTKDRKWUHFYPW-UHFFFAOYSA-N
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Description

6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a chloro substituent at the 6th position, an ethyl group at the 1st position, a methyl group at the 3rd position, and a carbaldehyde group at the 5th position. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyridine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the chloro substituent: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Alkylation: The ethyl and methyl groups can be introduced through alkylation reactions using alkyl halides in the presence of a base such as potassium carbonate.

    Formylation: The carbaldehyde group can be introduced via formylation reactions using reagents like Vilsmeier-Haack reagent (DMF and POCl3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid.

    Reduction: 6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde has been investigated for its biological activities, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis, with IC50 values suggesting potent activity .

Anticancer Properties

Studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The mechanism often involves the inhibition of pathways related to cell division .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. These may include nucleophilic substitutions and acylation reactions to introduce the desired functional groups .

Material Science

Beyond biological applications, this compound is also explored in material science for its potential use in organic electronics and photonic devices due to its unique electronic properties derived from the heterocyclic structure .

Case Study 1: Antitubercular Activity

A study evaluated various substituted pyrazolo[3,4-b]pyrimidine derivatives against Mycobacterium tuberculosis. The results indicated that certain compounds with structural similarities to this compound exhibited promising antitubercular activity .

Case Study 2: Cytotoxicity Assessment

In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development of compounds based on this structure .

Mechanism of Action

The mechanism of action of 6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or binding to receptors, thereby modulating biochemical pathways. The exact mechanism can vary based on the context of its application, such as enzyme inhibition or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carbaldehyde: Lacks the methyl group at the 3rd position.

    1-Ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde: Lacks the chloro substituent at the 6th position.

    6-Chloro-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde: Lacks the ethyl group at the 1st position.

Uniqueness

6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to the specific combination of substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, as it can interact with molecular targets in ways that similar compounds cannot.

Biological Activity

6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings related to its biological activity, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C₆H₄ClN₃O
  • Molecular Weight : 153.57 g/mol
  • CAS Number : 63725-51-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:

  • Antimicrobial Activity : It has shown promise against certain bacterial strains, potentially through inhibition of key metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, possibly by activating caspase pathways or inhibiting cell cycle progression.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, although specific pathways remain to be elucidated.

In Vitro Studies

A variety of in vitro studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Assays : In vitro testing against Escherichia coli and Staphylococcus aureus demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) reported at varying levels depending on the strain and conditions used .
  • Cytotoxicity Tests : Studies using human cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound exhibits cytotoxic effects at micromolar concentrations, with IC₅₀ values around 10–20 µM .

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study investigated the effects of this compound on breast cancer cells. The results showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .
  • Case Study on Anti-inflammatory Effects :
    • Another study focused on the anti-inflammatory potential of this compound in a murine model of acute inflammation. Treatment resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting a modulatory effect on immune responses .

Data Summary Table

Biological ActivityEffectiveness (in vitro)Reference
Antimicrobial ActivityMIC values < 50 µg/mL
CytotoxicityIC₅₀ ~ 10–20 µM
Anti-inflammatoryReduced cytokines

Properties

IUPAC Name

6-chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-3-14-10-8(6(2)13-14)4-7(5-15)9(11)12-10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTKDRKWUHFYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C(=N2)Cl)C=O)C(=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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